

# A Comparative Analysis of the Kinase Selectivity of Sofnobrutinib and Fenebrutinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Bruton's tyrosine kinase (BTK) inhibitors, selectivity is a critical attribute that dictates both efficacy and safety. This guide provides a detailed comparison of the selectivity profiles of two promising non-covalent BTK inhibitors: **sofnobrutinib** and fenebrutinib. By examining their interactions across the human kinome, we aim to provide researchers with the necessary data to inform their drug development and research decisions.

## Introduction to Sofnobrutinib and Fenebrutinib

Both **sofnobrutinib** (formerly AS-0871) and fenebrutinib are orally available, non-covalent inhibitors of BTK, a key mediator in B-cell and myeloid cell signaling pathways.[1][2] Their reversible binding mechanism offers a potential advantage over covalent inhibitors by reducing the risk of off-target toxicities associated with permanent modification of other kinases.[1] High selectivity is paramount to minimize these off-target effects and improve the therapeutic window.

## **Quantitative Selectivity Profile**

The following table summarizes the available quantitative data on the kinase selectivity of **sofnobrutinib** and fenebrutinib. It is important to note that the data originates from different screening panels and experimental conditions, which should be taken into consideration when making a direct comparison.



| Feature                                             | Sofnobrutinib                             | Fenebrutinib                                                           | Source     |
|-----------------------------------------------------|-------------------------------------------|------------------------------------------------------------------------|------------|
| Kinase Panel Size                                   | 312 kinases                               | 219 kinases / 286<br>kinases                                           | [3][4]     |
| Inhibitor<br>Concentration                          | 0.3 μΜ                                    | 1 μΜ                                                                   | [3][4]     |
| Number of Off-Target<br>Kinases Inhibited<br>(>50%) | 2                                         | 3                                                                      | [3][4]     |
| Selectivity Fold vs.<br>BTK                         | Not explicitly stated                     | >130-fold                                                              | [5][6][7]  |
| Known Off-Targets<br>(IC50)                         | Not explicitly stated                     | Bmx (153-fold > BTK),<br>Fgr (168-fold > BTK),<br>Src (131-fold > BTK) |            |
| Cellular IC50<br>(Basophil Activation)              | 54.06 and 57.01<br>ng/mL (SAD and<br>MAD) | Not explicitly stated                                                  | [8][9][10] |
| Cellular IC50 (B-cell<br>Activation)                | 187.21 ng/mL                              | Not explicitly stated                                                  | [8][9][10] |

Note: SAD - Single Ascending Dose; MAD - Multiple Ascending Dose.

Based on the available data, both **sofnobrutinib** and fenebrutinib demonstrate high selectivity for BTK. **Sofnobrutinib** inhibited only two other kinases out of a panel of 312 at a concentration of 0.3  $\mu$ M.[3] Fenebrutinib, at a higher concentration of 1  $\mu$ M, inhibited three other kinases out of a panel of 219.[11] Fenebrutinib has been reported to be over 130 times more selective for BTK compared to other kinases.[12][5][6][7]

## **Experimental Methodologies**

The determination of kinase inhibitor selectivity is a critical step in drug development. Below are summaries of the typical experimental protocols used to assess the selectivity of compounds like **sofnobrutinib** and fenebrutinib.



## Kinome Scanning Assays (e.g., KINOMEscan™)

This high-throughput screening platform is widely used to determine the interaction of a compound against a large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

#### Generalized Protocol:

- Compound Preparation: The test compound (e.g., sofnobrutinib or fenebrutinib) is prepared at a specified concentration (e.g., 0.3 μM or 1 μM).
- Assay Assembly: The compound is added to wells containing a specific kinase from the panel, a DNA-tagged kinase, and an immobilized ligand.
- Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR. The results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a higher degree of inhibition.

## **Cellular Activation Assays**

These assays measure the functional consequence of BTK inhibition in a cellular context. For BTK inhibitors, this often involves measuring the activation of B-cells or basophils.

Principle: The activation of B-cells and basophils through their respective signaling pathways (B-cell receptor and FcɛRI) leads to the upregulation of surface markers such as CD69 and CD63. A potent and selective BTK inhibitor will block this upregulation.

Generalized Protocol for Basophil Activation (as described for **sofnobrutinib**):[13]



- Blood Collection: Whole blood samples are collected from healthy subjects.
- Compound Incubation: The blood samples are incubated with varying concentrations of the BTK inhibitor or vehicle control.
- Cell Stimulation: Basophils are stimulated with an anti-IgE antibody to induce activation.
- Staining: The cells are stained with fluorescently labeled antibodies against the activation marker CD63.
- Flow Cytometry: The expression of CD63 on the surface of basophils is quantified using flow cytometry.
- Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of activation, is calculated.

A similar protocol is used for B-cell activation, where stimulation is induced by an anti-IgD antibody and the activation marker is CD69.[13]

## **Signaling Pathways and Experimental Workflow**

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.



#### BTK Signaling Pathway and Inhibition

## Cell Membrane B-Cell Receptor (BCR) Antigen Binding Lyn/Syk Sofnobrutinib / Fenebrutinib Activation Inhibition Cytoplasm BTK Phosphorylation PLCy2 **Downstream Signaling** (NF-kB, MAPK, etc.) Nucleus Gene Expression (Proliferation, Survival, Cytokine Release)

Click to download full resolution via product page

Caption: BTK signaling pathway and the inhibitory action of **sofnobrutinib** and fenebrutinib.



#### Kinase Inhibitor Selectivity Profiling Workflow



Click to download full resolution via product page

Caption: Generalized workflow for kinase inhibitor selectivity profiling.

## Conclusion

Both **sofnobrutinib** and fenebrutinib are highly selective, non-covalent BTK inhibitors with the potential for a favorable safety profile. The available data suggests that both compounds have minimal off-target activity. However, a definitive conclusion on which compound possesses



superior selectivity would require a head-to-head comparison under identical experimental conditions, including the same kinase panel and inhibitor concentrations. The detailed experimental methodologies provided in this guide offer a framework for understanding how such selectivity data is generated and should be interpreted. As more data from ongoing clinical trials become available, a clearer picture of the comparative clinical profiles of these two promising BTK inhibitors will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. INVESTIGATIONAL BTK INHIBITOR sofnobrutinib (AS-0871) | Pipeline | Carna Biosciences, Inc. Drug Discovery [carnabio.com]
- 2. benchchem.com [benchchem.com]
- 3. carnabio.com [carnabio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. gene.com [gene.com]
- 6. drugs.com [drugs.com]
- 7. roche.com [roche.com]
- 8. Sofnobrutinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dialogorochecac.com [dialogorochecac.com]
- 12. roche.com [roche.com]
- 13. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [A Comparative Analysis of the Kinase Selectivity of Sofnobrutinib and Fenebrutinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796931#comparing-the-selectivity-of-sofnobrutiniband-fenebrutinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com